molecular formula C19H22N2O B4932658 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B4932658
M. Wt: 294.4 g/mol
InChI Key: IULBNVXXQDEHIA-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The isoquinoline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Substitution: The final step involves the substitution of the hydrogen atoms on the phenyl ring with methyl groups using Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylacetamide: Lacks the methyl groups on the phenyl ring.

    2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide: Contains a fully saturated isoquinoline ring.

    N-(3,5-dimethylphenyl)-2-phenylacetamide: Lacks the isoquinoline core.

Uniqueness

The presence of both the isoquinoline core and the dimethylphenylacetamide moiety in 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide makes it unique. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-9-15(2)11-18(10-14)20-19(22)13-21-8-7-16-5-3-4-6-17(16)12-21/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBNVXXQDEHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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